molecular formula C19H21N5O3 B2612583 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105240-03-6

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2612583
CAS No.: 1105240-03-6
M. Wt: 367.409
InChI Key: ONOFKZAIHNBQFM-UHFFFAOYSA-N
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Description

The compound "2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide" features a pyrazolo[3,4-d]pyridazine core substituted with a cyclopropyl group at position 4, a phenyl group at position 1, and a 7-oxo moiety. The acetamide side chain is functionalized with a 2-methoxyethyl group, which may enhance solubility due to its hydrophilic nature .

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-10-9-20-16(25)12-23-19(26)18-15(17(22-23)13-7-8-13)11-21-24(18)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOFKZAIHNBQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of intermediate compounds through cyclization and condensation reactions. Typical reagents might include hydrazine derivatives, aldehydes, ketones, and various catalytic agents. Reaction conditions such as temperature, pH, and solvents are critical in optimizing yields and purity.

Industrial Production Methods

Scaling up the synthesis for industrial production involves careful optimization of reaction parameters. Industrial methods may utilize continuous flow reactors to enhance reaction efficiency and control. The use of robust catalysts and advanced purification techniques like chromatography and recrystallization ensures high-quality production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation: : Converting specific functional groups to higher oxidation states.

  • Reduction: : Reducing ketone groups to alcohols under specific conditions.

  • Substitution: : Halogenation or amination of aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, amines.

Major Products

The major products from these reactions depend on the starting material and reaction conditions. For example, oxidation of the ketone group could yield a carboxylic acid derivative, while reduction could result in an alcohol.

Scientific Research Applications

The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention in various fields, particularly medicinal chemistry and pharmacological research. This article will explore its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Structure and Composition

  • Molecular Formula : C22H27N5O2
  • Molecular Weight : 393.49 g/mol
  • Structural Features : The compound features a bicyclic structure combining pyrazole and pyridazine rings, along with an acetamide functional group that enhances its solubility and biological activity.

Medicinal Chemistry

The primary applications of this compound lie in its potential as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that could enhance biological activity or selectivity towards specific molecular targets.

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[3,4-d]pyridazines can inhibit the proliferation of various cancer cell lines. For instance, compounds have been evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, demonstrating promising results in blocking cell growth and inducing apoptosis.

Anticancer Activity

In a study evaluating the anti-proliferative effects of various pyrazolo[3,4-d]pyridazine derivatives, this compound was found to have IC50 values indicating potent activity against K562 cells. Further investigations revealed that it induces cell cycle arrest at the G2/M phase, leading to apoptosis.

Inhibition of Enzymatic Activity

Another study focused on the inhibition of cyclooxygenase (COX) enzymes by similar compounds. It was found that certain derivatives effectively inhibited COX-2 activity, suggesting potential anti-inflammatory properties that could complement its anticancer effects.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired pharmacological outcomes. The molecular pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with pyrazolo-pyridine and pyrazolo-pyridazine derivatives, which are often explored for pharmacological activity. Key comparisons include:

Core Structure and Substituent Effects

Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-b]pyridine The pyrazolo[3,4-d]pyridazine core in the target compound differs from pyrazolo[3,4-b]pyridine (e.g., compounds 4c and 4h in and ) in ring fusion and electronic properties.

Substituent Variations Position 4: The cyclopropyl group in the target compound contrasts with the 4-chlorophenyl group in analogs 4c and 4h. Cyclopropyl’s small size and non-aromatic nature may reduce steric hindrance and improve metabolic stability compared to bulky aryl groups . Acetamide Side Chain: The N-(2-methoxyethyl) group in the target compound differs from the N-(4-methoxyphenyl) (4c) and N-(4-nitrophenyl) (4h) substituents. The methoxyethyl group likely enhances water solubility compared to aromatic substituents, which may improve bioavailability .

Physicochemical Properties

Comparative data for analogs 4c and 4h highlight substituent effects:

Compound Core Structure R1 (Position 4) R2 (Acetamide) Melting Point (°C) IR C=O (cm⁻¹) Molecular Formula Reference
Target Compound Pyrazolo[3,4-d]pyridazine Cyclopropyl N-(2-methoxyethyl) N/A N/A C₂₁H₂₃N₅O₃
4c (Analogue) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl N-(4-methoxyphenyl) 209–211 1682 C₂₈H₂₃ClN₄O₃
4h (Analogue) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl N-(4-nitrophenyl) 231–233 1668 C₂₇H₂₀ClN₅O₄
  • Melting Points : Higher melting points in 4c and 4h correlate with aromatic substituents, which promote stronger intermolecular interactions (e.g., π-stacking) compared to the target’s aliphatic cyclopropyl and methoxyethyl groups.
  • IR Spectroscopy : The C=O stretching frequencies (~1668–1682 cm⁻¹) in analogs suggest hydrogen-bonding interactions, a feature likely shared with the target compound .

Functional Implications

  • Electron-Withdrawing vs. In contrast, the methoxyethyl group in the target compound (electron-donating) may stabilize the carbonyl group .
  • Hydrogen Bonding : The acetamide NH and C=O groups in analogs participate in hydrogen bonding, influencing solubility and crystal packing. Similar behavior is expected for the target compound .

Biological Activity

The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a heterocyclic organic molecule notable for its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[3,4-d]pyridazines, characterized by a bicyclic structure that includes both pyrazole and pyridazine rings. Its molecular formula is C22H27N5O2C_{22}H_{27}N_{5}O_{2} with a molecular weight of approximately 393.491 g/mol. The presence of various functional groups suggests diverse reactivity and biological activity.

The primary mode of action for this compound is as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region in kinase active sites. This interaction disrupts the kinase activity, which is crucial for various cellular signaling pathways.

Target Pathways

The compound has been shown to affect the mTOR signaling pathway , which is integral to cell growth and development. By inhibiting this pathway, the compound may reduce cell proliferation and induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated dose-dependent cytotoxic effects on human adenocarcinoma-derived cell lines such as LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast) .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
2-(4-cyclopropyl-7-oxo...)LoVo (Colon)15
2-(4-cyclopropyl-7-oxo...)SK-OV-3 (Ovary)20
2-(4-cyclopropyl-7-oxo...)MCF-7 (Breast)25

Study on Kinase Inhibition

A study focused on the inhibition of specific kinases revealed that this compound could inhibit several kinases involved in tumor growth. The results indicated a reduction in cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies with structurally similar compounds, variations in substituents significantly influenced biological activity. For example, analogs lacking the cyclopropyl group showed reduced efficacy against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyridazine core. Key steps include:

Cyclopropane Introduction : Reacting 4-chloropyridazine derivatives with cyclopropyl Grignard reagents under anhydrous conditions (e.g., THF, −20°C to RT) to install the cyclopropyl group .

Acetamide Side-Chain Coupling : Using N-(2-methoxyethyl)amine in a nucleophilic substitution or amidation reaction, often mediated by coupling agents like EDCI/HOBt in DMF .

Oxo-Group Formation : Oxidation of intermediate alcohols or deprotection of ketone-protecting groups (e.g., using TFA/water mixtures) .
Critical Parameters : Control reaction temperature during cyclopropane introduction to avoid ring-opening side reactions.

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazolo-pyridazine core and acetamide side chain (e.g., δ 2.5–3.5 ppm for methoxyethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ for C22_{22}H24_{24}N4_4O3_3).
  • HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid; retention time ~12–15 min) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm substituent positioning .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). Example workflow:

Screening Phase : Use a Plackett-Burman design to identify significant factors (e.g., solvent choice > catalyst loading > reaction time) .

Optimization Phase : Central Composite Design (CCD) to maximize yield. For instance:

  • Variables : Temperature (60–100°C), catalyst (EDCI, 1.2–2.0 eq), solvent (DMF vs. dichloromethane).
  • Response : Yield (%) measured by HPLC.

Validation : Confirm robustness with three replicate runs at optimal conditions .

Q. What strategies address regioselectivity challenges during pyrazolo-pyridazine core functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) at specific positions to guide cyclopropane installation .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during multi-step synthesis .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How can computational methods streamline reaction pathway design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemistry and cheminformatics:
  • Reaction Path Search : Use software like GRRM17 to explore transition states and intermediates for cyclopropane formation .
  • Machine Learning (ML) : Train models on existing pyridazine reaction datasets to predict feasible substituent combinations (e.g., Bayesian optimization for yield prediction) .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in solvents like DMF or ethanol, guiding formulation .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies:

Analog Synthesis : Prepare derivatives with modifications to the cyclopropyl, phenyl, or methoxyethyl groups .

Biological Assays : Test analogs in standardized assays (e.g., kinase inhibition IC50_{50} profiling) with triplicate measurements.

Data Analysis : Use cluster analysis (e.g., PCA) to identify structural features correlating with activity outliers .
Example : If analog A (electron-withdrawing substituent) shows lower activity than analog B (electron-donating), revise electronic parameter calculations (Hammett σ values) .

Q. What formulation challenges arise due to the compound’s physicochemical properties, and how can they be mitigated?

  • Methodological Answer : Common issues include poor aqueous solubility and stability:
  • Solubility Enhancement :
  • Co-solvents : Use PEG-400/water mixtures (e.g., 30:70 v/v) .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation (particle size <200 nm by DLS) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What advanced analytical techniques validate the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • LC-MS/MS : Quantify degradation products in cell culture media (e.g., RPMI-1640) over 24–72 hours .
  • Microscopy : Monitor crystallization in PBS using polarized light microscopy.
  • Isothermal Titration Calorimetry (ITC) : Assess binding stability with target proteins (e.g., ΔH and ΔS values) .

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